Harmol hydrochloride monohydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

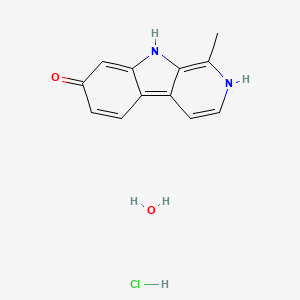

Harmol hydrochloride monohydrate is a useful research compound. Its molecular formula is C12H13ClN2O2 and its molecular weight is 252.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Harmol hydrochloride monohydrate, a member of the beta-carboline family, is gaining attention for its diverse biological activities, particularly in the fields of neuroprotection, metabolism, and antifungal properties. This article synthesizes recent research findings, case studies, and data on the biological activity of this compound.

1. Neuroprotective Effects

Mechanisms of Action:

Harmol exhibits neuroprotective properties primarily through the activation of autophagy and modulation of key signaling pathways. Research indicates that harmol promotes the degradation of alpha-synuclein (α-syn), a protein implicated in neurodegenerative diseases like Parkinson's disease (PD). In vitro studies demonstrated that harmol activates the autophagy-lysosomal pathway (ALP) via the AMPK-mTOR-TFEB signaling axis, leading to reduced α-syn levels in neuronal cells .

Case Study:

In a study involving transgenic mice expressing human A53T α-syn, harmol treatment resulted in significant improvements in motor function and coordination. Mice treated with harmol showed enhanced performance in various motor tests, including climbing and running tasks, compared to untreated controls. This suggests that harmol not only reduces pathological protein levels but also ameliorates functional deficits associated with PD .

2. Metabolic Benefits

Mitochondrial Function:

Harmol has been shown to improve mitochondrial function and metabolic parameters. In animal models, treatment with harmol led to enhanced glucose tolerance and insulin sensitivity, particularly in diet-induced obesity models. The compound activates mitophagy and AMPK pathways, which are crucial for maintaining mitochondrial health and metabolic homeostasis .

Research Findings:

- Harmol treatment improved mitochondrial depolarization and induced a compensatory mitophagy response in cultured myotubes.

- In male mice, harmol administration resulted in delayed frailty onset and improved exercise performance .

3. Antifungal Activity

Mechanism and Efficacy:

this compound exhibits antifungal properties that are pH-dependent. Studies show that at acidic pH (around 5), harmol effectively inhibits the growth of fungal pathogens such as Penicillium digitatum and Botrytis cinerea. The antifungal mechanism involves membrane integrity loss and cytoplasmic disorganization in fungal cells .

Data Table: Antifungal Efficacy of Harmol

| Pathogen | Concentration (mM) | pH Level | Inhibition Observed |

|---|---|---|---|

| Penicillium digitatum | 1 | 5 | Complete inhibition |

| Botrytis cinerea | 1 | 5 | Complete inhibition |

| P. digitatum | 1 | 9 | No inhibition |

| B. cinerea | 1 | 9 | No inhibition |

4. Summary of Research Findings

The following key findings summarize the biological activities associated with this compound:

- Neuroprotection: Activates autophagy and reduces α-syn levels; improves motor functions in PD models.

- Metabolic Enhancement: Improves mitochondrial function; enhances glucose tolerance and insulin sensitivity.

- Antifungal Properties: Effective against specific fungi at acidic pH; induces cellular damage in fungal pathogens.

Properties

Molecular Formula |

C12H13ClN2O2 |

|---|---|

Molecular Weight |

252.69 g/mol |

IUPAC Name |

1-methyl-2,9-dihydropyrido[3,4-b]indol-7-one;hydrate;hydrochloride |

InChI |

InChI=1S/C12H10N2O.ClH.H2O/c1-7-12-10(4-5-13-7)9-3-2-8(15)6-11(9)14-12;;/h2-6,13-14H,1H3;1H;1H2 |

InChI Key |

VYQGBOFPYBNHBX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C3C=CC(=O)C=C3N2)C=CN1.O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.